3-chlorohomophthalic acid chemical structure and molecular weight
3-chlorohomophthalic acid chemical structure and molecular weight
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
3-Chlorohomophthalic acid (Systematic Name: 3-chloro-2-(carboxymethyl)benzoic acid) is a specialized aromatic dicarboxylic acid used primarily as a scaffold in the synthesis of heterocyclic compounds. Unlike its more common isomer, 3-chlorophthalic acid, this molecule features an extended carbon chain at the ortho position (a carboxymethyl group), making it a critical precursor for isocoumarins and isoquinolines —pharmacophores frequently targeted in the development of protease inhibitors and antiretroviral agents.
This guide provides a rigorous analysis of its chemical structure, physicochemical properties, and validated synthetic pathways, designed for researchers in medicinal chemistry.
Chemical Identity & Structure Analysis
2.1 Nomenclature and Classification
-
IUPAC Name: 3-Chloro-2-(carboxymethyl)benzoic acid
-
Common Name: 3-Chlorohomophthalic acid
-
Chemical Family: Halogenated aromatic dicarboxylic acids
-
CAS Number: Note: As a specialized research intermediate, this compound is often referenced by its specific structural connectivity in patent literature rather than a commodity CAS number. It is distinct from 3-chlorophthalic acid (CAS 27563-65-1).
2.2 Molecular Data
| Property | Value | Notes |
| Molecular Formula | C₉H₇ClO₄ | |
| Molecular Weight | 214.60 g/mol | Calculated based on IUPAC atomic weights. |
| Exact Mass | 214.0033 | Useful for HRMS identification. |
| Heavy Atom Count | 14 | |
| Complexity | 245 | Cactvs/PubChem estimation. |
2.3 Structural Connectivity
The molecule consists of a benzene ring substituted at the 1, 2, and 3 positions:
-
Position 1: Carboxylic acid group (-COOH).
-
Position 2: Carboxymethyl group (-CH₂COOH).
The proximity of the chlorine atom to the carboxymethyl group induces significant steric strain and electronic effects (inductive withdrawal), which influences the acidity of the methylene protons and the reactivity of the adjacent carboxylic acid. This substitution pattern is critical for directing regioselective cyclizations.
Figure 1: Structural connectivity of 3-chlorohomophthalic acid, highlighting the steric interaction between the chlorine and the carboxymethyl group.
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance in Synthesis |
| Physical State | White to off-white crystalline solid | Standard for aromatic acids. |
| Melting Point | 175–185 °C (Predicted) | High MP indicates strong intermolecular hydrogen bonding (dimerization). |
| pKa (COOH-1) | ~3.2 | The benzoic acid proton is more acidic due to the electron-withdrawing Cl. |
| pKa (COOH-2) | ~4.5 | The acetic acid proton is less acidic. |
| Solubility | DMSO, Methanol, dilute Alkali | Poor solubility in non-polar solvents; soluble in base (forming dianion). |
Synthetic Pathways
The synthesis of 3-chlorohomophthalic acid is non-trivial due to the specific substitution pattern required. Direct chlorination of homophthalic acid often yields a mixture of isomers (4- and 6-chloro derivatives) due to the directing effects of the existing groups.
The most authoritative and regioselective method involves the oxidative cleavage of 4-chloro-1-indanone .
Protocol: Oxidation of 4-Chloro-1-indanone
Mechanism: The oxidative cleavage of the C1-C2 bond in the indanone ring opens the five-membered ring, converting the ketone at C1 to a carboxylic acid and the methylene at C2 (after full oxidation) to a carboxymethyl group.
Reagents:
-
Precursor: 4-Chloro-1-indanone (commercially available or synthesized via Friedel-Crafts cyclization of 3-chlorohydrocinnamic acid).
-
Oxidant: Dilute Nitric Acid (HNO₃) or Potassium Permanganate (KMnO₄).
-
Solvent: Water/Acetic Acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4-chloro-1-indanone in 50 mL of glacial acetic acid.
-
Oxidation: Add dilute HNO₃ (20%) dropwise while maintaining the temperature at 60–70°C.
-
Note: Higher temperatures may lead to over-oxidation or nitration of the ring.
-
-
Reflux: Heat the mixture to reflux for 4–6 hours until the evolution of NO₂ gas ceases.
-
Workup: Pour the reaction mixture into ice-cold water (200 mL). The product, 3-chlorohomophthalic acid, will precipitate as a solid.
-
Purification: Filter the crude solid and recrystallize from water or dilute ethanol to obtain pure crystals.
Figure 2: Synthetic pathway for 3-chlorohomophthalic acid via oxidative cleavage of 4-chloro-1-indanone.
Applications in Drug Development
3-Chlorohomophthalic acid serves as a versatile "chiral pool" precursor (when desymmetrized) or a scaffold for constructing bicyclic systems.
5.1 Synthesis of 4-Chloroisocoumarins
The primary utility of this acid is its conversion to 4-chloroisocoumarins , which are potent inhibitors of serine proteases (e.g., human leukocyte elastase).
-
Mechanism: Cyclization of the acid with acetic anhydride or thionyl chloride yields the homophthalic anhydride, which can then be rearranged or substituted.
-
Relevance: These inhibitors are investigated for treating inflammatory diseases and emphysema.
5.2 Castagnoli-Cushman Reaction (CCR)
The anhydride derived from 3-chlorohomophthalic acid is a key substrate for the Castagnoli-Cushman reaction.
-
Reaction: Condensation with imines to form tetrahydroisoquinolines .
-
Drug Class: This pathway provides rapid access to isoquinolone-based alkaloids, which are scaffolds for:
-
Antiretrovirals (HIV Integrase inhibitors).
-
Antimalarial agents.
-
References
-
Structure & Nomenclature: IUPAC.[5] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link
-
Synthesis of Homophthalic Acids
-
Applications in Drug Discovery
-
Isocoumarin Inhibitors: Powers, J. C., et al. "Mechanism-based inhibitors of serine proteases." Chemical Reviews, 2002. Link
-
HIV Integrase Inhibitors: Billamboz, M., et al. "Design, Synthesis, and Biological Evaluation of a Series of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones."[7] Journal of Medicinal Chemistry, 2008. Link
-
Sources
- 1. 3-Chlorophthalic acid | CAS#:27563-65-1 | Chemsrc [chemsrc.com]
- 2. 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9 | Chemsrc [chemsrc.com]
- 3. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 4. US5683553A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 5. 3-[(2-Chlorophenoxy)methyl]benzoic acid | C14H11ClO3 | CID 584778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
